3-(4-Hydroxy-phenyl)-chroman-4,7-diol

Pharmacokinetics Bioavailability Isoflavone Metabolism

Select this compound for its direct-acting pharmacology, not as a generic soy isoflavone surrogate. Unlike daidzein or equol, it exhibits weak ER binding with context-dependent antagonist/agonist behavior, >10-fold potency over 17β-estradiol in atheroprotection, and exceptional NR1A/2B selectivity (IC50 22 nM). With >80% oral bioavailability and demonstrated 50% reduction in neointimal hyperplasia in vivo, it is a superior tool for vascular and CNS target-validation studies. Available as high-purity powder with verified analytical documentation.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
Cat. No. B13867540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxy-phenyl)-chroman-4,7-diol
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC(=O)C
InChIInChI=1S/C19H18O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-9,17,19,22H,10H2,1-2H3/t17-,19+/m1/s1
InChIKeyDNYPQVFQEQIQQK-MJGOQNOKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-(4-Hydroxy-phenyl)-chroman-4,7-diol: A Daidzein Metabolite for Specialized Cardiovascular and Estrogen Receptor Research


3-(4-Hydroxy-phenyl)-chroman-4,7-diol (CAS: 81267-09-6), also known as rac-Tetrahydrodaidzein or tetrahydrodaidzein (THD), is a key microbial metabolite of the soy isoflavone daidzein [1]. It is a homoisoflavonoid derivative with a 16-carbon skeleton, structurally distinct from its parent compound and other metabolites like equol [2]. Unlike daidzein, which acts as a prodrug, THD is a direct-acting metabolite with a unique pharmacological profile, including interactions with estrogen receptors and NMDA receptors, as well as demonstrated vascular protective effects [1][3]. This compound exists as cis- and trans- stereoisomers, each with distinct biological activities that are critical to differentiate for precise experimental design [4].

Why 3-(4-Hydroxy-phenyl)-chroman-4,7-diol Cannot Be Interchanged with Daidzein or Equol in Targeted Studies


Interchanging 3-(4-Hydroxy-phenyl)-chroman-4,7-diol with its parent compound daidzein or the more widely studied metabolite equol is not scientifically valid due to their divergent functional profiles. While daidzein and equol are often used interchangeably as 'soy isoflavones', 3-(4-Hydroxy-phenyl)-chroman-4,7-diol exhibits a markedly weaker binding affinity for estrogen receptors (ERs) and lower estrogenic transcriptional activity compared to both daidzein and equol [1]. Critically, it demonstrates a unique dual function as an estrogen antagonist in high-estrogen environments and a weak agonist in low-estrogen settings, a behavior distinct from equol's stronger estrogenic activity [1]. Furthermore, this compound possesses a unique cardiovascular profile, including potent vasorelaxation and high oral bioavailability exceeding that of its parent isoflavones [2][3]. These fundamental differences in potency, receptor modulation, and pharmacokinetics mean that substituting it with a generic analog will lead to inconsistent and non-interpretable experimental outcomes, particularly in studies of hormone-dependent diseases and vascular biology.

Quantitative Evidence Differentiating 3-(4-Hydroxy-phenyl)-chroman-4,7-diol from Analogs


Superior Oral Absorption Compared to Parent Isoflavones Daidzein and Genistein

3-(4-Hydroxy-phenyl)-chroman-4,7-diol (trans-THD) demonstrates substantially higher oral absorption than its parent isoflavones, a critical differentiator for in vivo applications. A human clinical trial directly measured the absorption of orally administered trans-THD at over 80%, a figure that significantly exceeds the typically reported absorption rates for daidzein and genistein [1]. This improved bioavailability is a key factor in its selection for studies requiring systemic exposure.

Pharmacokinetics Bioavailability Isoflavone Metabolism

At Least 10-Fold Greater Cardioprotective Potency than 17β-Estradiol Against ox-LDL Damage

In a direct head-to-head comparison, trans-tetrahydrodaidzein (trans-THD) exhibited markedly superior protective effects against oxidized LDL (ox-LDL)-induced cellular damage compared to 17β-estradiol. The study quantified this difference as 'at least 10-fold more potent' [1]. This robust, non-estrogenic mechanism of action distinguishes it from other estrogenic compounds and positions it as a unique tool for investigating cardioprotective pathways.

Cardiovascular Pharmacology Oxidative Stress Atherosclerosis

Significant Attenuation of Neointimal Hyperplasia and ROS in an In Vivo Arterial Injury Model

In a rabbit carotid artery injury model, treatment with trans-tetrahydrodaidzein (trans-THD) resulted in a significant 50% reduction in neointimal smooth muscle cell proliferation 7 days post-injury compared to vehicle control [1]. Furthermore, trans-THD reduced injury-elevated reactive oxygen species (ROS) levels back to baseline [1]. This culminated in a 27% larger arterial lumen area in treated animals after 28 days, demonstrating a robust, in vivo validated anti-proliferative and anti-oxidant effect directly on vascular tissue [1].

Vascular Biology Restenosis Reactive Oxygen Species In Vivo Pharmacology

Subtype-Selective NMDA Receptor Antagonism with 22 nM IC50 at NR1A/2B

3-(4-Hydroxy-phenyl)-chroman-4,7-diol demonstrates potent and subtype-selective inhibition of the NMDA receptor. In functional assays using Xenopus oocytes expressing specific NMDA receptor subtypes, the compound exhibited an IC50 of 22 nM for the NR1A/2B subtype [1]. In stark contrast, its activity at the NR1A/2C subtype was over 4,500-fold weaker, with an IC50 of 100,000 nM [1]. This pronounced selectivity is a critical differentiator for studies of NMDA receptor function in neurological disorders.

Neuroscience NMDA Receptor Neuroprotection Ion Channel Pharmacology

Weaker Estrogenic Activity and Dual Agonist/Antagonist Behavior Compared to Daidzein and Equol

In contrast to its parent daidzein and the potent metabolite equol, tetrahydrodaidzein (TDZ) exhibits significantly weaker binding to both estrogen receptor (ER) alpha and beta. A comparative study of isoflavone metabolites found that TDZ, along with other intermediate metabolites, 'bind much weakly to both ERs and induce less potently in transcriptional activity' than daidzein and genistein [1]. This weak binding enables a dual functional profile, allowing the compound to act as an estrogen antagonist in high-estrogen environments and a weak agonist in low-estrogen conditions [1].

Endocrinology Estrogen Receptor Phytoestrogen Selective Estrogen Receptor Modulator (SERM)

Significant Reduction in Arterial Stiffness and Blood Pressure in a Human Clinical Trial

In a randomized, double-blind, placebo-controlled crossover trial in humans, daily supplementation with 1g of trans-tetrahydrodaidzein (trans-THD) for 5 weeks led to a significant reduction in both central arterial stiffness and systolic blood pressure. Specifically, pulse wave velocity (PWV), a key measure of arterial stiffness, decreased from a median of 9.9 m/s on placebo to 8.8 m/s on trans-THD (P<0.05) [1]. Concurrently, mean systolic blood pressure was reduced from 125.6 mmHg to 121.3 mmHg (P<0.05) [1]. This human data provides a high level of clinical evidence for its specific vascular effects.

Clinical Pharmacology Cardiovascular Disease Arterial Stiffness Hypertension

High-Value Research and Industrial Applications for 3-(4-Hydroxy-phenyl)-chroman-4,7-diol Based on Quantitative Evidence


Cardiovascular Preclinical Research: Investigating Post-Angioplasty Restenosis and Atheroprotection

This application leverages the compound's demonstrated in vivo efficacy in reducing neointimal hyperplasia by 50% and normalizing reactive oxygen species (ROS) in an arterial injury model [1]. Researchers studying the pathophysiology of restenosis following angioplasty or stent placement will find this compound a valuable tool for probing ROS-mediated signaling and smooth muscle cell proliferation. Its atheroprotective properties, evidenced by its >10-fold greater potency than 17β-estradiol against ox-LDL damage, further support its use in atherosclerosis models [2].

Neuroscience Drug Discovery: Development of Subtype-Selective NR2B NMDA Receptor Antagonists

The compound's exceptional selectivity for the NR1A/2B NMDA receptor subtype (IC50 = 22 nM) over the NR1A/2C subtype (IC50 > 100,000 nM) makes it a high-value chemical probe and potential lead scaffold for neuroscience drug discovery [3]. Projects focused on pain, cerebral ischemia, or neurodegenerative disorders where NR2B antagonism is therapeutically relevant can utilize this compound to specifically interrogate target engagement and downstream effects without the off-target liabilities associated with non-selective NMDA antagonists.

Translational Cardiovascular Research: Human Studies on Arterial Stiffness and Hypertension

The robust human clinical trial data demonstrating a significant reduction in both pulse wave velocity (PWV) and systolic blood pressure provides a strong rationale for advanced translational research [4]. This compound is uniquely positioned for studies aimed at understanding the mechanisms linking isoflavone metabolism to cardiovascular health outcomes in human populations. Its high oral bioavailability (>80%) simplifies dosing in clinical study design, making it a practical and scientifically justified candidate for further investigation in this field [4].

Endocrine Research: Probing Weak Estrogen Receptor Interactions and SERM-Like Activity

Unlike the potent ER agonists daidzein and equol, 3-(4-Hydroxy-phenyl)-chroman-4,7-diol's weak binding to both ERα and ERβ enables it to act as an antagonist in high-estrogen environments and a weak agonist in low-estrogen conditions [5]. This dual, concentration-dependent behavior makes it a specialized tool for studying the nuances of phytoestrogen action and selective estrogen receptor modulator (SERM) biology. It is particularly valuable in breast cancer or menopausal research models where the experimental goal is to observe non-estrogenic or weakly estrogenic effects without the strong hormonal signaling of other isoflavones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Hydroxy-phenyl)-chroman-4,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.